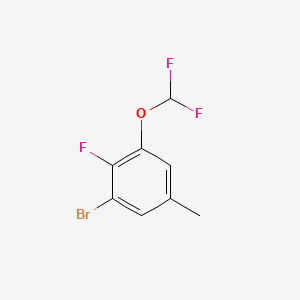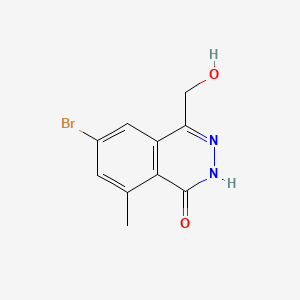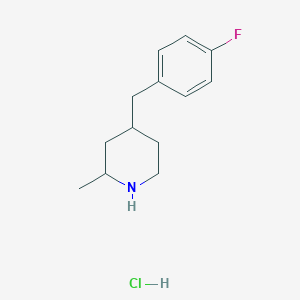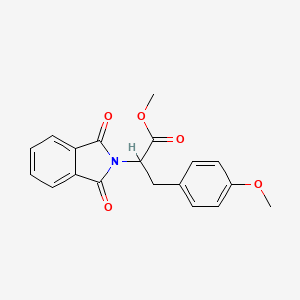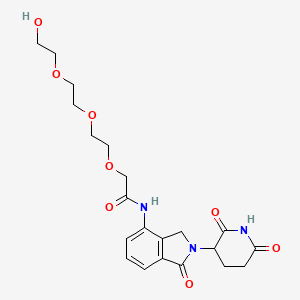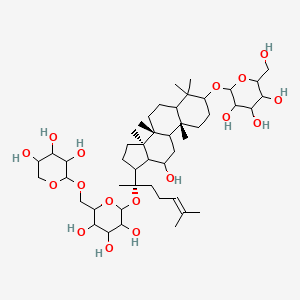
Ginsenoside C-Mx1; Gynosaponin I; Gypenoside IX
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ginsenoside C-Mx1: Gynosaponin I and Gypenoside IX , is a natural dammarane-type triterpene saponin. . This compound is known for its diverse biological activities and has been extensively studied for its potential health benefits.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Ginsenoside C-Mx1 involves the extraction and purification from Gynostemma pentaphyllum. The process typically includes the following steps :
Extraction: The plant material is dried and powdered. It is then subjected to solvent extraction using solvents like methanol or ethanol.
Concentration: The extract is concentrated under reduced pressure to remove the solvent.
Purification: The concentrated extract is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Ginsenoside C-Mx1 follows similar steps but on a larger scale. The use of advanced extraction and purification technologies ensures high yield and purity of the compound .
化学反応の分析
Types of Reactions
Ginsenoside C-Mx1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ginsenoside C-Mx1 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
Ginsenoside C-Mx1 has a wide range of scientific research applications, including :
Chemistry: It is used as a reference compound in the study of saponins and their chemical properties.
Biology: It is studied for its effects on cellular processes, including apoptosis, cell proliferation, and differentiation.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of health supplements and functional foods due to its potential health benefits.
作用機序
The mechanism of action of Ginsenoside C-Mx1 involves multiple molecular targets and pathways . It exerts its effects by modulating various signaling pathways, including:
Apoptosis Pathway: It induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Anti-inflammatory Pathway: It inhibits the production of pro-inflammatory cytokines and reduces inflammation by modulating the NF-κB signaling pathway.
Antioxidant Pathway: It enhances the activity of antioxidant enzymes and reduces oxidative stress by scavenging free radicals.
類似化合物との比較
Ginsenoside C-Mx1 is unique compared to other similar compounds due to its specific chemical structure and biological activities . Similar compounds include:
Ginsenoside Rb1: Found in , it has similar anti-cancer and anti-inflammatory properties but differs in its specific molecular targets and pathways.
Gypenoside XVII: Another compound from , it shares some biological activities with Ginsenoside C-Mx1 but has a different chemical structure.
Ginsenoside Rh2: Known for its anti-cancer properties, it is structurally different from Ginsenoside C-Mx1 and has distinct mechanisms of action.
特性
分子式 |
C47H80O17 |
|---|---|
分子量 |
917.1 g/mol |
IUPAC名 |
2-(hydroxymethyl)-6-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-60-40-37(56)32(51)25(50)20-59-40)23-11-16-46(7)31(23)24(49)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)33(52)26(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3/t23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,44-,45+,46+,47-/m0/s1 |
InChIキー |
ZTQSADJAYQOCDD-NWZNWSFHSA-N |
異性体SMILES |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C |
正規SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


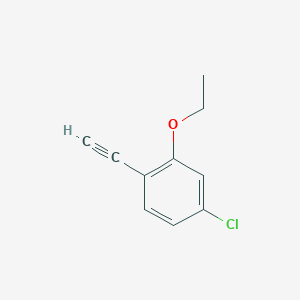
![tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate](/img/structure/B14780287.png)
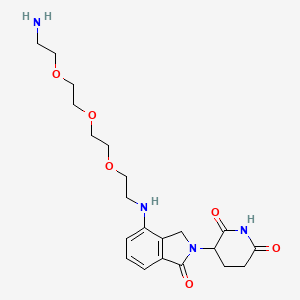
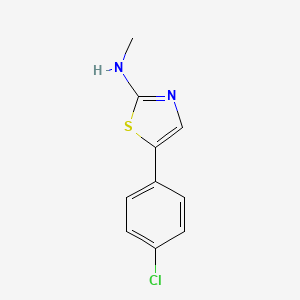
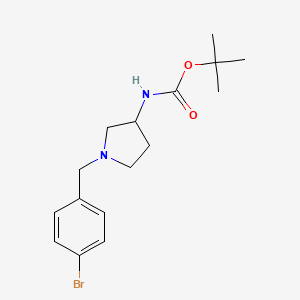

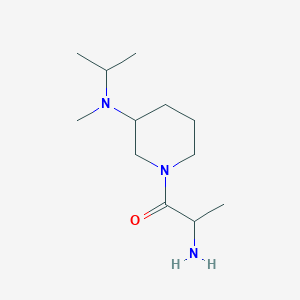
![(4S,7R)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14780305.png)
